14S(15R)-EET methyl ester

Beschreibung

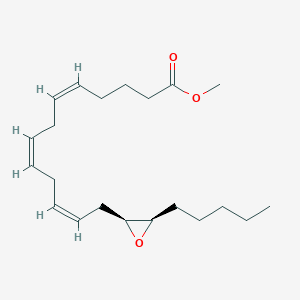

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H34O3 |

|---|---|

Molekulargewicht |

334.5 g/mol |

IUPAC-Name |

methyl (5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoate |

InChI |

InChI=1S/C21H34O3/c1-3-4-13-16-19-20(24-19)17-14-11-9-7-5-6-8-10-12-15-18-21(22)23-2/h5,7-8,10-11,14,19-20H,3-4,6,9,12-13,15-18H2,1-2H3/b7-5-,10-8-,14-11-/t19-,20+/m1/s1 |

InChI-Schlüssel |

MQCWCUDQEBWUAM-AWVFLLPBSA-N |

SMILES |

CCCCC[C@@H]1[C@@H](O1)C/C=CC/C=CC/C=CCCCC(OC)=O |

Isomerische SMILES |

CCCCC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\CCCC(=O)OC |

Kanonische SMILES |

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)OC |

Synonyme |

(±)14,15-EpETrE methyl ester |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Biological Activity of 14S(15R)-EET Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

14S(15R)-Epoxyeicosatrienoic acid methyl ester (14S(15R)-EET methyl ester) is a chemically modified derivative of 14(S),15(R)-EET, a bioactive lipid metabolite of arachidonic acid formed by cytochrome P450 (CYP) epoxygenases, particularly isoforms CYP2C and CYP2J.[1][2] As an esterified form, it exhibits distinct physicochemical properties that may influence its stability, cell permeability, and metabolic fate, while retaining significant biological activity. This technical guide provides a comprehensive overview of the known biological activities of 14S(15R)-EET methyl ester and its parent compound, with a focus on its vasodilatory, signaling, and anti-inflammatory properties.

Core Biological Activities

The primary biological activities of 14S(15R)-EET methyl ester and its de-esterified form, 14,15-EET, revolve around their potent effects on the cardiovascular system. These compounds are recognized as endothelium-derived hyperpolarizing factors (EDHFs), contributing to the regulation of vascular tone.[3][4][5][6]

Vasodilation

14S(15R)-EET methyl ester is a potent vasodilator.[7][8][9][10] Studies have demonstrated its ability to induce relaxation in pre-contracted arterial rings, indicating a direct effect on vascular smooth muscle cells.[3][5][7][8][9][10] The vasodilatory effect is stereospecific, with the 14(S),15(R) enantiomer being more potent than the 14(R),15(S) enantiomer.[3][11] The methyl ester form retains the full vasodilatory activity of the parent compound.[3][11]

Signaling Pathways

The signaling mechanisms of 14,15-EET and its methyl ester are complex and involve multiple pathways. A key mechanism is the activation of large-conductance calcium-activated potassium channels (BKCa) in vascular smooth muscle cells.[2][12] This leads to membrane hyperpolarization and subsequent vasodilation.[3][5][6] The activation of these channels is thought to be mediated by a G-protein-coupled receptor (GPCR), likely coupled to a Gs alpha subunit (Gαs), leading to the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[2][13][14]

Beyond vasodilation, 14,15-EET is also involved in mitogenic signaling. It can transactivate the epidermal growth factor receptor (EGFR) through a metalloproteinase-dependent release of heparin-binding EGF-like growth factor (HB-EGF).[15] This, in turn, activates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[12][15]

Anti-inflammatory Effects

Emerging evidence suggests that EETs, including 14,15-EET, possess anti-inflammatory properties.[16] They have been shown to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) and other adhesion molecules, thereby reducing the recruitment of inflammatory cells to the vascular endothelium.[17] However, some studies indicate that 14,15-EET may increase monocyte adherence, suggesting a complex and context-dependent role in inflammation.[17]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activity of 14S(15R)-EET methyl ester and related compounds.

| Compound | Parameter | Value | Species/System | Reference |

| 14S(15R)-EET methyl ester | Ki (competitive binding) | 612.5 nM | Guinea pig monocytes | [7][8][9][10] |

| EC50 (vasodilation) | 4 pM | Canine epicardial arterioles | [7][8][9][10] | |

| EC50 (vasodilation) | 3 pM | Porcine subepicardial arterioles | [7][8][9][10] | |

| 14,15-EET | EC50 (vasodilation) | 10⁻⁶ M | Bovine coronary arterial rings | [3][11] |

| Kd (membrane binding) | 14 nM | U937 cells | [14] | |

| Kd (membrane binding) | 35 nM | Pig monocytes | [14] | |

| 11,12-EET | IC50 (inhibition of VCAM-1) | 20 nM | Not specified | [17] |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways activated by 14,15-EET.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies commonly employed in the study of 14S(15R)-EET methyl ester.

Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of 14S(15R)-EET methyl ester to its putative receptor.

-

Methodology:

-

Membrane Preparation: Isolate cell membranes from a relevant cell type (e.g., guinea pig monocytes).[7][8][9][10]

-

Incubation: Incubate the membranes with a known concentration of a radiolabeled EET (e.g., [³H]14(15)-EET) and varying concentrations of the unlabeled competitor, 14S(15R)-EET methyl ester.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

-

Vascular Reactivity Assay (Arterial Rings)

-

Objective: To assess the vasodilatory potency (EC50) of 14S(15R)-EET methyl ester.

-

Methodology:

-

Tissue Preparation: Isolate and cut arteries (e.g., bovine coronary arteries, canine epicardial arterioles) into rings.[3][5][7][8][9][10]

-

Mounting: Mount the arterial rings in an organ bath containing a physiological salt solution, aerated with 95% O₂ and 5% CO₂, and maintained at 37°C.

-

Contraction: Pre-contract the arterial rings with a vasoconstrictor (e.g., U46619, endothelin).[4]

-

Cumulative Concentration-Response Curve: Add increasing concentrations of 14S(15R)-EET methyl ester to the organ bath and record the changes in isometric tension.

-

Data Analysis: Plot the relaxation response as a percentage of the pre-contraction and determine the EC50 value.

-

Conclusion

14S(15R)-EET methyl ester is a biologically active lipid molecule with significant potential for therapeutic applications, particularly in the context of cardiovascular diseases. Its potent vasodilatory effects, mediated through the activation of BKCa channels, and its involvement in complex signaling pathways underscore its importance as a research tool and a potential drug lead. Further investigation into its anti-inflammatory properties and the precise nature of its receptor interactions will be crucial for fully elucidating its therapeutic potential. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.

References

- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]

- 2. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. amsbio.com [amsbio.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Sapphire Bioscience [sapphirebioscience.com]

- 10. 14S(15R)-EET methyl ester - Labchem Catalog [labchem.com.my]

- 11. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mitogenic Activity and Signaling Mechanism of 2-(14,15- Epoxyeicosatrienoyl)Glycerol, a Novel Cytochrome P450 Arachidonate Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Synthesis of 14(S),15(R)-Epoxyeicosatrienoic Acid Methyl Ester from Arachidonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous synthesis of 14(S),15(R)-epoxyeicosatrienoic acid (EET) and its potential esterification to 14(S),15(R)-EET methyl ester from arachidonic acid. It delves into the enzymatic pathways, key molecular players, and associated signaling cascades. This document is intended to serve as a resource for researchers and professionals in drug development by detailing experimental protocols, presenting quantitative data in a structured format, and visualizing complex biological processes.

Introduction

Epoxyeicosatrienoic acids (EETs) are a group of signaling lipid molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] These nonclassic eicosanoids are implicated in a variety of physiological and pathophysiological processes, including the regulation of vascular tone, inflammation, and cell proliferation.[3][4] Among the four regioisomers of EETs, 14,15-EET has garnered significant attention for its potent biological activities. This guide focuses specifically on the endogenous synthesis of the 14(S),15(R)-EET enantiomer and its subsequent, though less characterized, methylation to form 14(S),15(R)-EET methyl ester.

Biosynthesis of 14(S),15(R)-EET from Arachidonic Acid

The primary pathway for the formation of 14,15-EET involves the epoxidation of arachidonic acid by specific cytochrome P450 enzymes.

Key Enzymes and Stereoselectivity

The synthesis of 14,15-EET is predominantly catalyzed by members of the CYP2C and CYP2J subfamilies of epoxygenases.[5][6][7] These enzymes exhibit a degree of stereoselectivity, producing a mixture of 14(R),15(S)-EET and 14(S),15(R)-EET enantiomers.[2] Studies with purified CYP epoxygenases have shown that while they can produce all four EET regioisomers, 11,12-EET and 14,15-EET are often the main products.[3]

Cellular Localization and Regulation

CYP epoxygenases are primarily located in the endoplasmic reticulum.[3] Their activity is dependent on the availability of arachidonic acid, which is released from membrane phospholipids (B1166683) through the action of phospholipase A2. The expression and activity of these enzymes can be modulated by various physiological and pathological stimuli, leading to changes in EET production.

Formation of 14(S),15(R)-EET Methyl Ester: A Putative Pathway

The direct endogenous synthesis of 14(S),15(R)-EET methyl ester is not well-documented in the scientific literature. The prevailing hypothesis is that 14,15-EET is first synthesized and then undergoes esterification.

Potential Role of Fatty-Acid O-Methyltransferases

A class of enzymes known as fatty-acid O-methyltransferases (EC 2.1.1.15) catalyze the methylation of fatty acids using S-adenosyl-L-methionine (SAM) as the methyl donor.[8] The reaction is as follows:

S-adenosyl-L-methionine + a fatty acid ⇌ S-adenosyl-L-homocysteine + a fatty acid methyl ester[8]

It is plausible that a member of this enzyme family is responsible for the methylation of 14(S),15(R)-EET. S-adenosylmethionine-dependent methyltransferases are known to methylate a wide variety of biomolecules, including lipids.[9][10] However, a specific enzyme that utilizes 14,15-EET as a substrate has yet to be definitively identified.

Quantitative Data

The following tables summarize available quantitative data related to the synthesis and activity of 14,15-EET and its derivatives.

| Parameter | Value | Organism/System | Reference |

| Enzyme Activity | |||

| Arachidonic Acid Metabolism Rate (Liver Microsomes) | ~5 nmol/min/mg protein | Rat | [11] |

| Binding Affinity (Kd) | |||

| 14(R),15(S)-[3H]EET to Guinea Pig Mononuclear Cell Membranes | 5.7 x 10-9 M | Guinea Pig | [12] |

| 14,15-[3H]DHET to PPARα Ligand Binding Domain | 1.4 µM | In vitro | [13] |

| Concentration in Human Plasma | |||

| 14,15-EET | 10.7 ng/mL | Human | [14] |

| 14,15-trans-EET | 1.7 ng/mL | Human | [14] |

| Cellular Levels in Breast Cancer Tissue | |||

| 14,15-EET (Median) | 4145.9 ng/mg protein | Human | [15] |

| 14,15-EET in adjacent noncancerous tissue (Median) | 1634.4 ng/mg protein | Human | [15] |

Note: Data on the specific enzyme kinetics for the formation of 14(S),15(R)-EET by individual CYP isoforms and for the potential methylation of 14,15-EET are limited in the current literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 14(S),15(R)-EET synthesis and metabolism.

In Vitro Arachidonic Acid Metabolism Assay Using Liver Microsomes

This protocol is adapted from studies on arachidonic acid metabolism by liver microsomes.[11][16][17]

Objective: To determine the enzymatic conversion of arachidonic acid to its metabolites, including 14,15-EET, by liver microsomes.

Materials:

-

Rat liver microsomes (or other tissue microsomes)

-

Arachidonic acid

-

NADPH

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Inhibitors of cytochrome P450 (e.g., SKF-525A) for control experiments

-

Organic solvents for extraction (e.g., ethyl acetate)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in potassium phosphate buffer.

-

Add arachidonic acid to the reaction mixture to initiate the reaction.

-

Add NADPH to the mixture to start the enzymatic reaction.

-

Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by adding a quenching solvent, such as a cold organic solvent.

-

Extract the lipid metabolites from the aqueous phase using an appropriate organic solvent.

-

Evaporate the organic solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

-

Analyze the sample using a validated LC-MS/MS method for the quantification of 14,15-EET and other metabolites.

LC-MS/MS Analysis of EETs and DHETs

This protocol provides a general framework for the sensitive and specific quantification of EETs and their diol metabolites.[14][18][19][20]

Objective: To separate and quantify 14,15-EET, its methyl ester (if a standard is available), and its DHET metabolite in biological samples.

Instrumentation:

-

Ultra-high-performance liquid chromatography (UHPLC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation:

-

-

Thaw frozen samples on ice.

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) in a 2:1 or 3:1 ratio (v/v) to the plasma.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Tissue: [23]

-

Homogenize the tissue in a suitable buffer (e.g., PBS with protease inhibitors).

-

Centrifuge the homogenate to remove cellular debris.

-

Collect the supernatant for analysis.

-

-

Lipid Extraction (if necessary):

-

Perform liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or a solid-phase extraction (SPE) using a C18 cartridge to concentrate the lipids and remove interfering substances.

-

LC-MS/MS Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phases: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid to improve ionization, is common.

-

Ionization Mode: ESI in either positive or negative ion mode, depending on the derivatization and target analytes.

-

MS/MS Detection: Use multiple reaction monitoring (MRM) for specific and sensitive detection. Precursor and product ion pairs for 14,15-EET, its methyl ester, and 14,15-DHET, along with their corresponding stable isotope-labeled internal standards, should be optimized.

Signaling Pathways and Biological Functions

14,15-EET and its metabolites exert their biological effects through various signaling pathways.

G Protein-Coupled Receptors (GPCRs)

Evidence suggests that 14,15-EET may act through one or more GPCRs. The orphan receptor GPR39 has been identified as a potential receptor, where 14,15-EET may act as an antagonist to the effects of 15-HETE.[24][25] Additionally, low-affinity interactions with prostaglandin (B15479496) receptors have been reported.[25]

Peroxisome Proliferator-Activated Receptors (PPARs)

Both 14,15-EET and its metabolite 14,15-DHET can activate PPARs, which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[1][4][13][26][27] 14,15-DHET has been shown to be a potent activator of PPARα.[13][26]

Other Signaling Pathways

14,15-EET has been implicated in the activation of other signaling pathways, including those involving:

-

EGFR, ERK, and PI3 kinase/AKT[4]

-

Transient Receptor Potential (TRP) channels, leading to calcium influx[5]

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and relationships discussed in this guide.

Caption: Biosynthetic pathway of 14(S),15(R)-EET methyl ester from arachidonic acid.

Caption: General experimental workflow for the analysis of 14,15-EET.

Caption: Major signaling pathways activated by 14,15-EET.

Conclusion and Future Directions

The endogenous synthesis of 14(S),15(R)-EET from arachidonic acid is a well-established pathway catalyzed by CYP epoxygenases. However, the direct enzymatic formation of its methyl ester remains an area requiring further investigation. The identification and characterization of the specific fatty-acid O-methyltransferase responsible for this conversion would be a significant advancement in the field. The diverse signaling pathways activated by 14,15-EET and its metabolites highlight their potential as therapeutic targets for a range of diseases. Future research should focus on elucidating the precise molecular mechanisms of action and the physiological relevance of 14(S),15(R)-EET methyl ester. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this fascinating class of lipid mediators.

References

- 1. researchgate.net [researchgate.net]

- 2. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of CYP2J2 and EET Levels in Cardiac Disease and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Fatty-acid O-methyltransferase - Wikipedia [en.wikipedia.org]

- 9. biochemistry.ucla.edu [biochemistry.ucla.edu]

- 10. Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Liver microsomal cytochrome P-450 and the oxidative metabolism of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 14(R),15(S)-epoxyeicosatrienoic acid (14(R),15(S)-EET) receptor in guinea pig mononuclear cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 14,15-Dihydroxyeicosatrienoic acid activates peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer | springermedizin.de [springermedizin.de]

- 16. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 18. Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. evetechnologies.com [evetechnologies.com]

- 24. GPR39 deorphanization: The long and winding road to eicosanoids and a crosstalk between GPR39 and hedgehog signaling in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. journals.physiology.org [journals.physiology.org]

- 27. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part II: PPAR-β/δ and PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]

14S(15R)-EET Methyl Ester Signaling in Vascular Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the signaling pathways of 14S(15R)-epoxyeicosatrienoic acid (EET) methyl ester in vascular smooth muscle cells (VSMCs). 14,15-EET, a cytochrome P450-derived metabolite of arachidonic acid, is a critical signaling molecule in the cardiovascular system, primarily recognized for its vasodilatory effects.[1][2][3] The 14S(15R) enantiomer is noted to be more potent in its vascular effects compared to its 14R(15S) counterpart.[4][5] This document outlines the core molecular mechanisms, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the signaling cascades.

Core Signaling Pathways

14S(15R)-EET methyl ester exerts its effects on vascular smooth muscle through a complex network of signaling pathways, often initiated by interaction with putative G-protein coupled receptors (GPCRs) on the cell surface.[6][7] The downstream effects are multifaceted, leading to vasodilation at lower concentrations and potentially vasoconstriction at higher concentrations, and also influencing cell proliferation and inflammation.

Vasodilation Pathway

The primary mechanism for 14,15-EET-induced vasodilation involves the hyperpolarization of the vascular smooth muscle cell membrane.[3][8] This is predominantly achieved through the activation of large-conductance Ca2+-activated potassium channels (BKCa).[1][3][8][9]

The proposed signaling cascade is as follows:

-

Receptor Binding: 14,15-EET binds to a putative Gs protein-coupled receptor on the VSMC membrane.[6][7]

-

G-Protein Activation: This binding event activates the Gαs subunit of the G-protein.[7][10][11]

-

Adenylyl Cyclase Activation: The activated Gαs stimulates adenylyl cyclase (AC), leading to the conversion of ATP to cyclic AMP (cAMP).[11][12]

-

Protein Kinase A Activation: The increase in intracellular cAMP activates Protein Kinase A (PKA).[10][11][12]

-

BKCa Channel Opening: PKA phosphorylates and activates BKCa channels, leading to an efflux of K+ ions from the cell.[10][12]

-

Hyperpolarization and Vasodilation: The K+ efflux causes membrane hyperpolarization, which in turn leads to the closure of voltage-dependent L-type Ca2+ channels, a decrease in intracellular calcium concentration, and subsequent smooth muscle relaxation and vasodilation.

Vasoconstriction Pathway

Paradoxically, at higher micromolar concentrations, 14,15-EET can induce vasoconstriction.[2][13] This effect is mediated by an increase in intracellular calcium concentration ([Ca2+]i) through the activation of voltage-dependent L-type Ca2+ channels.[2][13][14]

Cell Proliferation and Migration Pathway

14,15-EET has also been shown to influence vascular smooth muscle cell proliferation and migration, although the effects can be complex and sometimes contradictory depending on the experimental conditions.[1][15][16] Some studies suggest an inhibitory effect on proliferation, potentially through the mTORC2/Akt signaling pathway.[17]

Quantitative Data Summary

| Parameter | Compound | Concentration | Effect | Cell Type | Reference |

| Intracellular Ca2+ | 14,15-EET | 1 µmol/L | 71±8% increase in [Ca2+]i | Porcine Aortic SMCs | [14] |

| 14,15-EET | 0.3 - 3 µmol/L | 17% to 94% increase in [Ca2+]i | Porcine Aortic SMCs | [14] | |

| Vasodilation | 14(S),15(R)-EET | 10⁻⁵ M | Greater maximal relaxation than 14(R),15(S)-EET | Bovine Coronary Arteries | [4] |

| BKCa Channel Activity | 11,12-EET | 1, 10, 100 nmol/L | 0.5- to 10-fold increase in NPo | Bovine Coronary Artery SMCs | [3] |

| 14(S),15(R)-EET | Concentration-dependent | Increased K+ channel opening | Bovine Coronary Artery SMCs | [4] | |

| PGE2 Production | 14,15-EET | 0.3 - 1 µM | 40-75% reduction | Porcine Aortic & Murine Brain Microvascular SMCs | [1] |

| VSMC Proliferation | 14,15-EET | 3 µM | ~15% suppression | Rat VSMCs | [16] |

| VSMC Migration | 14,15-EET | 1 µM | Significant mitigation of PDGF-induced migration | Rat VSMCs | [16] |

| Aromatase Activity | 14,15-EET | 1 µM | 80-100% inhibition of dibutyryl cAMP-induced activity | Rat Aortic SMCs | [18] |

Detailed Experimental Protocols

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

Objective: To quantify changes in intracellular calcium levels in VSMCs in response to 14S(15R)-EET methyl ester.

Methodology:

-

Cell Culture: Culture vascular smooth muscle cells (e.g., porcine aortic SMCs) on glass coverslips in appropriate growth medium until sub-confluent.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), typically at a concentration of 2-5 µM in a balanced salt solution (e.g., HBSS) for 30-60 minutes at 37°C.

-

Washing: Wash the cells with fresh HBSS to remove extracellular dye.

-

Fluorometry/Imaging: Mount the coverslip in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging. Excite the Fura-2 loaded cells at dual wavelengths (e.g., 340 nm and 380 nm) and measure the emission at a single wavelength (e.g., 510 nm).

-

Stimulation: After establishing a stable baseline fluorescence ratio, perfuse the cells with a solution containing 14S(15R)-EET methyl ester at the desired concentration.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration. Calibrate the ratios to absolute [Ca2+]i values using ionophores like ionomycin (B1663694) in the presence of high and low calcium concentrations.

Patch-Clamp Electrophysiology for BKCa Channel Activity

Objective: To measure the activity of large-conductance Ca2+-activated K+ (BKCa) channels in VSMCs.

Methodology:

-

Cell Preparation: Isolate single vascular smooth muscle cells from arterial tissue (e.g., bovine coronary artery) by enzymatic digestion.

-

Patch-Clamp Configuration: Use the cell-attached or inside-out patch-clamp configuration.

-

Pipette Solution: For cell-attached mode, the pipette solution should contain a K+ salt (e.g., 140 mM KCl) to measure outward K+ currents.

-

Bath Solution: The bath solution should mimic physiological extracellular fluid.

-

Recording: Form a high-resistance seal (gigaohm seal) between the patch pipette and the cell membrane. Clamp the membrane potential at a depolarized level (e.g., +40 mV) to promote channel opening.

-

Stimulation: Apply 14S(15R)-EET methyl ester to the bath solution (for cell-attached mode) or directly to the intracellular face of the membrane patch (for inside-out mode).

-

Data Analysis: Record single-channel currents. Analyze the channel open probability (NPo) before and after the application of the compound. An increase in NPo indicates channel activation.

VSMC Proliferation Assay (MTT Assay)

Objective: To assess the effect of 14S(15R)-EET methyl ester on the proliferation of VSMCs.

Methodology:

-

Cell Seeding: Seed VSMCs in a 96-well plate at a low density and allow them to attach overnight.

-

Serum Starvation: Synchronize the cells in a quiescent state by incubating them in a serum-free medium for 24-48 hours.

-

Treatment: Treat the cells with a mitogen (e.g., PDGF, 30 ng/mL) in the presence or absence of various concentrations of 14S(15R)-EET methyl ester for 24-48 hours.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

Metabolism and Inactivation

14,15-EET is metabolized to its less active diol form, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), by the enzyme soluble epoxide hydrolase (sEH).[19][20][21] This conversion is a key mechanism for terminating the biological activity of EETs.[21] Therefore, inhibitors of sEH can potentiate and prolong the effects of endogenous and exogenous EETs, making sEH a significant therapeutic target.[15][20]

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Epoxyeicosatrienoic acids increase intracellular calcium concentration in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Regulation of potassium channels in coronary smooth muscle by adenoviral expression of cytochrome P-450 epoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of K+ channel in vascular smooth muscles by cytochrome P450 metabolites of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vasodilatory effect of 14,15-epoxyeicosatrienoic acid on mesenteric arteries in hypertensive and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. ahajournals.org [ahajournals.org]

- 15. pnas.org [pnas.org]

- 16. Differential Effects of sEH Inhibitors on the Proliferation and Migration of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibitory effect of 14,15-EET on endothelial senescence through activation of mTOR complex 2/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. journals.physiology.org [journals.physiology.org]

- 20. ahajournals.org [ahajournals.org]

- 21. journals.physiology.org [journals.physiology.org]

In-Depth Technical Guide: Mechanism of Action of 14S(15R)-EET Methyl Ester in Vasodilation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms underlying the vasodilatory effects of 14S(15R)-epoxyeicosatrienoic acid (EET) methyl ester, a stable analog of the endogenous signaling molecule 14S(15R)-EET. This document details the signaling pathways, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the core concepts.

Core Mechanism: Activation of BKCa Channels in Vascular Smooth Muscle

The primary mechanism by which 14S(15R)-EET methyl ester induces vasodilation is through the direct activation of large-conductance calcium-activated potassium (BKCa) channels on vascular smooth muscle cells (VSMCs).[1] This activation leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. The resulting hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and leading to smooth muscle relaxation and, consequently, vasodilation. Notably, this action is largely independent of the vascular endothelium, indicating a direct effect on the smooth muscle.[1]

The 14(S),15(R) stereoisomer is reported to be more potent in inducing vasodilation compared to its 14(R),15(S) counterpart.[2] The methyl ester form of 14,15-EET retains the full vasodilatory activity of the parent compound.[2]

Signaling Pathway: A Gsα-Coupled Cascade

The activation of BKCa channels by 14,15-EET and its methyl ester is not a direct binding event to the channel itself but is mediated by a G-protein coupled signaling cascade. Evidence points towards the involvement of a stimulatory G-protein alpha subunit (Gsα).[3] The proposed signaling pathway is as follows:

-

Receptor Binding: 14S(15R)-EET methyl ester is thought to bind to a putative G-protein coupled receptor (GPCR) on the surface of VSMCs.

-

Gsα Activation: This binding event activates the associated Gsα subunit.

-

Adenylyl Cyclase Activation: The activated Gsα subunit stimulates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

PKA Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).

-

BKCa Channel Phosphorylation and Opening: PKA then phosphorylates the BKCa channel, leading to its opening and subsequent vasodilation.

Some studies also suggest a more direct, membrane-delimited activation of BKCa channels by the Gsα subunit. In some vascular beds, ATP-sensitive K+ (KATP) channels and the prostaglandin (B15479496) EP2 receptor may also play a role in the vasodilatory response to 14,15-EET.[4]

Quantitative Data on Vasodilatory Potency

The following table summarizes the available quantitative data on the vasodilatory effects of 14S(15R)-EET methyl ester and its parent compound.

| Compound | Vascular Bed | Species | Pre-constrictor | EC50 | Maximal Relaxation (Emax) | Reference |

| 14S(15R)-EET methyl ester | Canine epicardial arterioles | Dog | Endothelin-1 | 4 pM | Not Reported | --INVALID-LINK-- |

| 14S(15R)-EET methyl ester | Porcine subepicardial arterioles (denuded) | Pig | Endothelin-1 | 3 pM | Not Reported | --INVALID-LINK-- |

| 14,15-EET | Bovine coronary arteries | Cow | U46619 | ~1 µM | ~80% | --INVALID-LINK-- |

| 14(S),15(R)-EET | Bovine coronary arteries | Cow | U46619 | More potent than 14(R),15(S)-EET | Not Reported | --INVALID-LINK-- |

| 14,15-EET | Canine coronary arterioles | Dog | Endothelin-1 | ~2 x 10⁻¹² M | ~90% | --INVALID-LINK-- |

Experimental Protocols

Isolated Vessel Isometric Tension Recording

This protocol is used to assess the direct effect of 14S(15R)-EET methyl ester on the contractility of isolated blood vessels.

1. Vessel Preparation:

- Euthanize the experimental animal (e.g., rat, mouse, rabbit) according to approved institutional protocols.

- Carefully dissect the desired artery (e.g., mesenteric, coronary, cerebral) and place it in cold, oxygenated Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).

- Clean the artery of surrounding connective and adipose tissue under a dissecting microscope.

- Cut the artery into rings of 2-3 mm in length.

- (Optional for endothelium-denudation) Gently rub the intimal surface of the vessel ring with a fine wire or forceps to remove the endothelium.

2. Mounting and Equilibration:

- Mount the arterial rings in an organ bath chamber filled with Krebs-Henseleit buffer maintained at 37°C and bubbled with 95% O2 / 5% CO2.

- Attach one end of the ring to a fixed support and the other end to an isometric force transducer.

- Gradually stretch the rings to their optimal resting tension (determined by length-tension curves, typically 1-2 g) and allow them to equilibrate for 60-90 minutes. Replace the buffer every 15-20 minutes.

3. Viability and Pre-constriction:

- Test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60 mM).

- Wash out the KCl and allow the rings to return to baseline tension.

- Pre-constrict the arterial rings to approximately 50-80% of their maximal response with a vasoconstrictor such as phenylephrine, U46619, or endothelin-1.

4. Experimental Procedure:

- Once a stable pre-constricted tone is achieved, add cumulative concentrations of 14S(15R)-EET methyl ester to the organ bath.

- Record the changes in isometric tension after each addition until a maximal response is observed.

- At the end of the experiment, add a potent vasodilator like sodium nitroprusside to obtain the maximal relaxation value.

5. Data Analysis:

- Express the relaxation responses as a percentage of the pre-constriction induced by the vasoconstrictor.

- Plot the concentration-response curves and calculate the EC50 (the concentration of the compound that produces 50% of its maximal effect) and Emax (maximal relaxation) values.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to directly measure the activity of BKCa channels in isolated VSMCs in response to 14S(15R)-EET methyl ester.

1. Cell Isolation:

- Isolate single VSMCs from the desired artery by enzymatic digestion using a combination of enzymes such as collagenase and elastase.

- Plate the isolated cells on glass coverslips and allow them to adhere.

2. Recording Setup:

- Place the coverslip with the attached VSMCs in a recording chamber on the stage of an inverted microscope.

- Continuously perfuse the chamber with an external solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4).

- Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 3-5 MΩ when filled with the internal solution.

- Fill the patch pipette with an internal solution designed to isolate K+ currents (e.g., in mM: 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA; pH adjusted to 7.2).

3. Obtaining a Whole-Cell Recording:

- Approach a single, healthy VSMC with the patch pipette and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

- Rupture the cell membrane within the pipette tip by applying gentle suction to achieve the whole-cell configuration.

- Clamp the membrane potential at a holding potential (e.g., -60 mV).

4. Experimental Protocol:

- Record baseline whole-cell currents.

- Apply voltage steps to elicit outward K+ currents.

- Perfuse the cell with the external solution containing 14S(15R)-EET methyl ester at the desired concentration.

- Record the changes in the outward K+ currents in the presence of the compound.

- To confirm the involvement of BKCa channels, apply a specific BKCa channel blocker, such as iberiotoxin, and observe the inhibition of the 14S(15R)-EET methyl ester-induced current.

5. Data Analysis:

- Measure the amplitude of the outward K+ currents before and after the application of 14S(15R)-EET methyl ester.

- Construct current-voltage (I-V) relationship plots to characterize the properties of the activated channels.

- Analyze the data to determine the extent of channel activation by the compound.

Visualizations

Signaling Pathway of 14S(15R)-EET Methyl Ester in Vasodilation

Caption: Signaling cascade of 14S(15R)-EET methyl ester-induced vasodilation.

Experimental Workflow for Isolated Vessel Assay

Caption: Workflow for assessing vasodilation using isolated vessel myography.

This technical guide provides a detailed understanding of the mechanism of action of 14S(15R)-EET methyl ester in vasodilation, supported by quantitative data, experimental protocols, and clear visual diagrams. This information is intended to be a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

References

- 1. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of rat mesenteric arterial KATP channel activation by 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vasodilatory effect of 14,15-epoxyeicosatrienoic acid on mesenteric arteries in hypertensive and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Identifying the Putative Receptor for 14S(15R)-EET Methyl Ester

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

14S(15R)-epoxyeicosatrienoic acid methyl ester (14S(15R)-EET methyl ester) is a bioactive lipid metabolite of arachidonic acid, demonstrating potent vasodilatory and potential anti-inflammatory effects. Despite extensive research, a single, high-affinity receptor responsible for mediating its diverse physiological activities has yet to be definitively identified. This guide provides a comprehensive overview of the current understanding of the putative receptors for 14S(15R)-EET methyl ester and related epoxyeicosatrienoic acids (EETs). We will delve into the evidence supporting various candidate receptors, including G protein-coupled receptors (GPCRs), transient receptor potential (TRP) channels, and nuclear receptors. Detailed experimental protocols for key assays, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts in this area.

Evidence for a Putative High-Affinity Receptor

The search for a specific EET receptor was initiated by early studies demonstrating high-affinity binding of radiolabeled EETs to cell membranes. These findings suggested the existence of a protein receptor rather than non-specific membrane interactions.

Binding Studies in Monocytes

Initial evidence for a high-affinity EET binding site came from studies on human U-937 monocytes and guinea pig monocytes.[1] These studies, primarily using the related compound [³H]-14,15-EET, demonstrated specific, saturable, and high-affinity binding to a membrane protein.[1] The binding was also sensitive to proteases, further supporting the proteinaceous nature of the binding site.[1]

14S(15R)-EET methyl ester itself has been shown to bind to isolated guinea pig monocytes with a Ki value of 612.5 nM in a competitive binding assay using [³H]14(15)-EET.[2][3][4][5]

Candidate Receptors and Signaling Pathways

While a single high-affinity receptor remains elusive, several candidate receptors and signaling pathways have been implicated in mediating the effects of EETs.

G Protein-Coupled Receptors (GPCRs)

A significant body of evidence points towards the involvement of GPCRs in EET signaling.[1][6][7] The activation of Gαs-coupled pathways, leading to increased intracellular cyclic AMP (cAMP) and protein kinase A (PKA) activation, is a recurrent theme in EET-mediated cellular responses.[1][6][7] However, extensive screening of over 200 GPCRs, including many orphan receptors, has failed to identify a high-affinity receptor for 14,15-EET.[1][8][9]

2.1.1. GPR40 (Free Fatty Acid Receptor 1)

GPR40, a receptor for long-chain free fatty acids, has been identified as a low-affinity receptor for EETs in vascular cells.[10] Activation of GPR40 by EETs can lead to an increase in intracellular calcium and the activation of the MAP kinase (MAPK) pathway, specifically ERK phosphorylation.[10]

2.1.2. Prostaglandin (B15479496) Receptors

Screening studies have revealed that 14,15-EET can activate several prostaglandin receptor subtypes (PTGER2, PTGER4, PTGFR, PTGDR) at micromolar concentrations.[8][9] This suggests potential cross-talk between the eicosanoid signaling pathways.

Transient Receptor Potential (TRP) Channels

2.2.1. TRPV4

The transient receptor potential vanilloid 4 (TRPV4) channel is a non-selective cation channel that has been shown to be activated by EETs, particularly 5,6-EET.[11][12][13][14][15] This activation leads to calcium influx, which plays a crucial role in vasodilation.[12] The activation of TRPV4 by EETs is a key mechanism in endothelium-derived hyperpolarization (EDH).

Nuclear Receptors: Peroxisome Proliferator-Activated Receptors (PPARs)

EETs and their metabolites can also exert effects through nuclear receptors, which function as ligand-activated transcription factors.

2.3.1. PPARα

The diol metabolite of 14,15-EET, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), is a potent endogenous activator of PPARα.[16] This interaction suggests that some of the biological effects of 14,15-EET may be mediated through its conversion to 14,15-DHET and subsequent activation of PPARα.

2.3.2. PPARγ

14,15-EET has been shown to activate PPARγ, which may contribute to its effects on cell proliferation and apoptosis in cancer cells.[17]

Quantitative Data Summary

The following tables summarize the key quantitative data for the interaction of 14S(15R)-EET methyl ester and related EETs with their putative receptors.

Table 1: Binding Affinities

| Ligand | Preparation | Assay Type | Ki (nM) | Reference(s) |

| 14S(15R)-EET methyl ester | Isolated guinea pig monocytes | Competitive binding with [³H]14(15)-EET | 612.5 | [2][3][4][5] |

| [³H]-14,15-EET | U-937 monocytes | Saturation binding | 13.84 ± 2.58 (Kd) | [1] |

Table 2: Functional Potencies

| Agonist | System | Measured Effect | EC50 | Reference(s) |

| 14S(15R)-EET methyl ester | Precontracted canine epicardial arterioles | Dilation | 4 pM | [2][3][4][5] |

| 14S(15R)-EET methyl ester | Denuded porcine subepicardial arterioles | Dilation | 3 pM | [2][3][4][5] |

| 14,15-EET | GPR40-overexpressing HEK293 cells | Intracellular calcium increase | 0.58 ± 0.08 µM | [10] |

| 11,12-EET | GPR40-overexpressing HEK293 cells | Intracellular calcium increase | 0.91 ± 0.08 µM | [10] |

| 5,6-EET | TRPV4-transfected cells | Increase in intracellular Ca²⁺ | 130 ± 86 nM | [11] |

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is based on the methodology used to determine the binding affinity of 14S(15R)-EET methyl ester to guinea pig monocytes.[2]

Objective: To determine the binding affinity (Ki) of a test compound (14S(15R)-EET methyl ester) by its ability to compete with a radiolabeled ligand ([³H]14(15)-EET) for binding to its receptor in a biological sample.

Materials:

-

Isolated guinea pig monocytes

-

Binding buffer (e.g., Tris-HCl buffer with physiological salts)

-

[³H]14(15)-EET (radioligand)

-

14S(15R)-EET methyl ester (test compound)

-

Non-labeled 14(15)-EET (for non-specific binding determination)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Preparation of Monocytes: Isolate monocytes from guinea pig blood using standard density gradient centrifugation methods. Resuspend the cells in binding buffer at a specific concentration.

-

Assay Setup: In a series of tubes, add a constant concentration of [³H]14(15)-EET and increasing concentrations of the unlabeled test compound (14S(15R)-EET methyl ester).

-

Total and Non-specific Binding: Include tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of non-labeled 14(15)-EET (non-specific binding).

-

Incubation: Add the monocyte preparation to all tubes and incubate at a specific temperature (e.g., 4°C) for a predetermined time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Vasodilation Assay in Isolated Arterioles

This protocol is a generalized method based on the experiments demonstrating the vasodilatory effects of 14S(15R)-EET methyl ester.[2]

Objective: To assess the vasodilatory potency of a test compound on pre-constricted isolated blood vessels.

Materials:

-

Isolated arterial segments (e.g., canine epicardial arterioles)

-

Myograph system with force transducer

-

Physiological salt solution (PSS), aerated with 95% O₂ / 5% CO₂

-

Vasoconstrictor agent (e.g., U46619, phenylephrine)

-

14S(15R)-EET methyl ester (test compound)

Procedure:

-

Vessel Preparation: Dissect and mount small arterial segments in a myograph chamber filled with PSS maintained at 37°C and aerated.

-

Equilibration: Allow the vessels to equilibrate under a set tension for a period of time.

-

Pre-constriction: Constrict the vessels to a submaximal level using a vasoconstrictor agent.

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of the test compound (14S(15R)-EET methyl ester) to the bath.

-

Measurement: Record the changes in vessel tension after each addition.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the pre-constriction. Plot the percentage of relaxation against the logarithm of the test compound concentration to generate a concentration-response curve. Calculate the EC50 value (the concentration of the test compound that produces 50% of the maximal relaxation).

Visualization of Signaling Pathways

Putative GPCR Signaling Pathway for EETs

Caption: Putative GPCR signaling pathway for 14S(15R)-EET methyl ester.

TRPV4-Mediated Signaling Pathway for EETs

Caption: TRPV4-mediated signaling pathway for EETs.

PPAR-Mediated Genomic Action of EET Metabolites

Caption: PPAR-mediated genomic action of EET metabolites.

Conclusion and Future Directions

The identification of the definitive receptor for 14S(15R)-EET methyl ester remains a critical goal in understanding the full therapeutic potential of this lipid mediator. While evidence points to a complex interplay between low-affinity GPCRs, ion channels like TRPV4, and nuclear receptors such as PPARs, the existence of a high-affinity GPCR cannot be ruled out and warrants further investigation. Future research should focus on:

-

Advanced Screening Techniques: Employing novel approaches such as photoaffinity labeling coupled with advanced mass spectrometry to identify binding partners in native cell environments.

-

Systems Biology Approaches: Integrating transcriptomic, proteomic, and metabolomic data to elucidate the complete signaling network of EETs.

-

Cryo-Electron Microscopy: If a high-affinity receptor is identified, structural studies will be crucial for understanding the ligand-receptor interaction and for rational drug design.

This guide provides a solid foundation for researchers and drug development professionals to build upon in the ongoing quest to unravel the molecular mechanisms of 14S(15R)-EET methyl ester and to harness its therapeutic potential.

References

- 1. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. amsbio.com [amsbio.com]

- 4. targetmol.cn [targetmol.cn]

- 5. 14S(15R)-EET methyl ester - Labchem Catalog [labchem.com.my]

- 6. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. researchgate.net [researchgate.net]

- 9. Functional screening for G protein-coupled receptor targets of 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GPR40 is a low-affinity epoxyeicosatrienoic acid receptor in vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Role of TRPV4 in the Mechanotransduction of Shear Stress in Endothelial Cells - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. TRPV4-mediated endothelial Ca2+ influx and vasodilation in response to shear stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Effects of 14S(15R)-EET Methyl Ester on cAMP and PKA Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the downstream signaling effects of 14S(15R)-epoxyeicosatrienoic acid (EET) methyl ester, with a specific focus on its modulation of the cyclic adenosine (B11128) monophosphate (cAMP) and protein kinase A (PKA) pathways. 14S(15R)-EET methyl ester, a stable analog of the endogenous cytochrome P450 metabolite of arachidonic acid, 14,15-EET, exhibits significant biological activity, particularly in the cardiovascular system. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling cascades and workflows to facilitate further research and drug development in this area. While much of the mechanistic understanding is derived from studies on the non-esterified form, 14(R),15(S)-EET, the methyl ester is known to retain full biological activity.

Introduction

Epoxyeicosatrienoic acids (EETs) are a family of lipid signaling molecules that play crucial roles in regulating vascular tone, inflammation, and cellular proliferation. The 14,15-EET regioisomer is of particular interest due to its potent vasodilatory and anti-inflammatory properties. The methyl ester form, 14S(15R)-EET methyl ester, offers increased stability for experimental applications. A growing body of evidence suggests that many of the physiological effects of 14,15-EET are mediated through the activation of the cAMP/PKA signaling cascade. This guide will explore the mechanisms underlying this pathway and its downstream consequences.

Quantitative Data Summary

| Compound | Parameter | Value | Cell/Tissue Type | Assay Type | Reference(s) |

| 14S(15R)-EET methyl ester | Ki | 612.5 nM | Isolated guinea pig monocytes | Competitive binding assay with [3H]14(15)-EET | [1][2][3] |

| 14S(15R)-EET methyl ester | EC50 (Vasodilation) | 4 pM | Precontracted isolated canine epicardial arterioles | Vasorelaxation assay | [1][2] |

| 14S(15R)-EET methyl ester | EC50 (Vasodilation) | 3 pM | Denuded porcine subepicardial arterioles | Vasorelaxation assay | [1][2] |

| 14(R),15(S)-EET | Ki | 226.3 nM | Guinea pig mononuclear cells | Competitive binding assay | [3] |

| 14(R),15(S)-EET | Receptor Binding (Bmax) Decrease with Cholera Toxin | 32.0% | Guinea pig mononuclear cells | Radioligand binding | [3] |

| 14(R),15(S)-EET | Receptor Binding (Bmax) Decrease with Dibutyryl cAMP | 19.1% | Guinea pig mononuclear cells | Radioligand binding | [3] |

Signaling Pathways

The proposed signaling cascade initiated by 14S(15R)-EET methyl ester involves its interaction with a putative Gs protein-coupled receptor (GPCR) on the cell surface. This interaction leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates PKA, which then phosphorylates a variety of downstream target proteins, leading to the observed physiological effects.

Experimental Protocols

cAMP Measurement in Primary Vascular Smooth Muscle Cells (VSMCs)

This protocol is adapted from standard competitive immunoassay procedures and is suitable for measuring changes in intracellular cAMP levels in response to 14S(15R)-EET methyl ester in primary VSMCs.

4.1.1. Isolation and Culture of Primary VSMCs

-

Materials:

-

Aorta from a suitable animal model (e.g., rat, mouse)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Collagenase Type II

-

Elastase

-

Sterile dissection tools

-

Tissue culture flasks/plates

-

-

Procedure:

-

Aseptically dissect the thoracic aorta and place it in ice-cold sterile PBS.

-

Remove the adventitia and endothelium by mechanical stripping.

-

Mince the remaining medial layer into small pieces (1-2 mm).

-

Digest the tissue pieces in DMEM containing collagenase (e.g., 1 mg/mL) and elastase (e.g., 0.5 mg/mL) at 37°C with gentle agitation for 1-2 hours.

-

Neutralize the enzymatic digestion with DMEM containing 10% FBS.

-

Centrifuge the cell suspension and resuspend the pellet in fresh culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

Plate the cells in tissue culture flasks and incubate at 37°C in a humidified 5% CO2 atmosphere.

-

Confirm VSMC phenotype by immunofluorescence staining for α-smooth muscle actin.

-

4.1.2. cAMP Assay

-

Materials:

-

Primary VSMCs cultured in 96-well plates

-

14S(15R)-EET methyl ester stock solution (in ethanol (B145695) or DMSO)

-

Forskolin (positive control)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Commercially available cAMP assay kit (e.g., ELISA-based or HTRF-based)

-

Lysis buffer (provided with the kit or a suitable alternative)

-

Plate reader

-

-

Procedure:

-

Seed primary VSMCs in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Replace the culture medium with serum-free medium and incubate for at least 2 hours to reduce basal cAMP levels.

-

Pre-treat the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.

-

Add varying concentrations of 14S(15R)-EET methyl ester (e.g., 1 pM to 1 µM) to the wells. Include a vehicle control and a positive control (e.g., 10 µM Forskolin).

-

Incubate for the desired time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP measurement following the kit's protocol. This typically involves a competitive binding reaction.

-

Read the plate on a suitable plate reader (e.g., absorbance for ELISA, fluorescence for HTRF).

-

Calculate the cAMP concentration in each sample based on a standard curve generated with known cAMP concentrations.

-

PKA Activity Assay in Monocytes/VSMCs

This protocol describes a general method for assessing PKA activity in cell lysates using a commercially available PKA kinase activity assay kit.

-

Materials:

-

Monocytes (e.g., U-937 cell line) or primary VSMCs

-

14S(15R)-EET methyl ester

-

PKA inhibitor (e.g., H-89, as a negative control)

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

Commercially available PKA kinase activity assay kit (typically includes a PKA-specific substrate, ATP, and a phosphospecific antibody)

-

Microplate reader

-

-

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with 14S(15R)-EET methyl ester at various concentrations and for different time points. Include vehicle and positive/negative controls.

-

After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

Perform the PKA activity assay according to the manufacturer's protocol. This typically involves: a. Adding equal amounts of protein lysate to wells pre-coated with a PKA-specific substrate. b. Initiating the kinase reaction by adding ATP. c. Incubating to allow for substrate phosphorylation. d. Detecting the phosphorylated substrate using a specific primary antibody followed by a labeled secondary antibody.

-

Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

-

Normalize the PKA activity to the total protein concentration.

-

References

Stereospecificity of Epoxyeicosatrienoic Acids: An In-depth Technical Guide to Cellular Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyeicosatrienoic acids (EETs), a class of signaling molecules derived from arachidonic acid, are pivotal in regulating a multitude of cellular functions, particularly within the cardiovascular and renal systems. The biological activity of EETs is exquisitely dependent on their stereochemistry, with individual enantiomers often exhibiting distinct potencies and even opposing effects. This technical guide provides a comprehensive overview of the stereospecific effects of EETs on cellular function, with a focus on their signaling pathways, and presents quantitative data and detailed experimental protocols to aid researchers in this field. Understanding the nuanced, stereospecific actions of EETs is critical for the development of novel therapeutic agents targeting the epoxyeicosanoid pathway for a range of cardiovascular and inflammatory diseases.

Introduction

Epoxyeicosatrienoic acids (EETs) are synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases, resulting in four regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. Each regioisomer exists as a pair of enantiomers (R/S and S/R). The biological actions of these eicosanoids are terminated primarily through their conversion to less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH).

The stereochemical configuration of EETs plays a crucial role in their biological activity. Different CYP isoforms exhibit both regio- and stereoselectivity in their production of EETs. For example, CYP2C8 is highly selective for the synthesis of 11(R),12(S)-EET, while CYP2C9 predominantly produces the 11(S),12(R)-EET enantiomer[1]. This enzymatic selectivity results in varying enantiomeric compositions in different tissues, contributing to the diverse physiological roles of EETs. This guide will delve into the stereospecific effects of EETs on key cellular functions, including vasodilation, ion channel modulation, and anti-inflammatory responses.

Quantitative Data on Stereospecific EET Activity

The following tables summarize the available quantitative data comparing the biological activities of different EET enantiomers. This information highlights the critical importance of considering stereochemistry when studying the effects of these signaling molecules.

Table 1: Stereospecific Effects of EETs on Vasodilation and Ion Channel Activity

| EET Enantiomer/Regioisomer | Cellular Function | Assay System | Quantitative Data (EC50/IC50) | Reference |

| 11(R),12(S)-EET | Vasodilation | Preconstricted small renal arteries | Active | [2] |

| 11(S),12(R)-EET | Vasodilation | Preconstricted small renal arteries | Inactive | [2] |

| 11(R),12(S)-EET | BKCa Channel Activation | Cell-attached patches (renal vascular smooth muscle) | Increased channel activity | [3] |

| 11(S),12(R)-EET | BKCa Channel Activation | Cell-attached patches (renal vascular smooth muscle) | Inactive | [3] |

| 14(S),15(R)-EET | Vasodilation | Bovine coronary arteries | More potent than 14(R),15(S)-EET | [3][4] |

| 14(R),15(S)-EET | Vasodilation | Bovine coronary arteries | Less potent than 14(S),15(R)-EET | [3][4] |

| 14(S),15(R)-EET | BKCa Channel Activation | Smooth muscle | More potent activator | [3] |

| 14(R),15(S)-EET | Ligand Binding | Guinea pig mononuclear cells | Better ligand than 14(S),15(R)-EET | [3] |

| 5,6-EET | Renal Vasodilation | Spontaneously Hypertensive Rat (SHR) | Most potent regioisomer | [5] |

| 11,12-EET & 14,15-EET | GPR40 Activation | HEK-293 cells | EC50 = 0.91 ± 0.08 µM & 0.58 ± 0.08 µM, respectively | [6] |

Table 2: Stereospecific Anti-inflammatory Effects of EETs

| EET Enantiomer/Regioisomer | Cellular Function | Assay System | Quantitative Data (IC50) | Reference |

| 11,12-EET | Inhibition of VCAM-1 expression | TNF-α-activated human endothelial cells | IC50 = 20 nM | [7] |

| 11(R),12(S)-EET | Anti-inflammatory Pathways | - | Predominant enantiomer from anti-inflammatory CYP2C8 | [8] |

| Racemic 11,12-EET | Anti-inflammatory Pathways | - | Inhibits NF-κB pathway | [8] |

Signaling Pathways of EETs

The cellular effects of EETs are mediated through various signaling pathways, often initiated by the interaction with a putative G protein-coupled receptor (GPCR). The stereochemistry of the EET molecule is a critical determinant of its ability to activate these downstream cascades.

G Protein-Coupled Receptor (GPCR) Signaling

Evidence suggests that EETs act on a Gs protein-coupled receptor, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including ion channels and transcription factors. The binding of EETs to this putative receptor is stereospecific, as demonstrated by radioligand binding studies showing higher affinity for specific enantiomers[6].

Caption: EET-mediated GPCR signaling pathway.

Modulation of Ion Channels

A primary mechanism by which EETs induce vasodilation is through the activation of large-conductance Ca2+-activated K+ (BKCa) channels in vascular smooth muscle cells. This leads to membrane hyperpolarization and subsequent relaxation. The activation of BKCa channels by EETs is stereoselective, with the 11(R),12(S)-EET enantiomer being a more potent activator than its 11(S),12(R) counterpart[3].

Caption: Stereospecific activation of BKCa channels by EETs.

Anti-inflammatory Signaling

EETs exhibit potent anti-inflammatory effects, in part by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. Specifically, 11,12-EET has been shown to inhibit the IκB kinase (IKK)-mediated phosphorylation of IκBα, which prevents the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes like VCAM-1[3].

Caption: Inhibition of the NF-κB pathway by EETs.

Experimental Protocols

Chiral Separation of EET Enantiomers by HPLC

Objective: To resolve a racemic mixture of EETs into individual enantiomers for subsequent biological assays.

Materials:

-

(±)-EET standard

-

HPLC-grade hexanes

-

HPLC-grade 2-propanol

-

Chiral HPLC column (e.g., Chiralcel OD or Chiralpak AD)[9][10]

-

HPLC system with a UV detector

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of hexane (B92381) and 2-propanol. A common starting ratio is 99.1:0.9 (v/v) hexane:2-propanol. The exact ratio may need to be optimized depending on the specific EET regioisomer and the column used. Degas the mobile phase thoroughly before use.[9]

-

Sample Preparation: Dissolve the (±)-EET standard in the mobile phase to a concentration of approximately 1 mg/mL.[9]

-

HPLC Analysis:

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.

-

Inject the prepared EET sample onto the column.

-

Monitor the elution of the enantiomers using a UV detector, typically at a wavelength of 194 nm[10].

-

Collect the separated enantiomer fractions as they elute from the column.

-

-

Enantiomeric Purity Assessment: Re-inject the collected fractions onto the chiral column to confirm their enantiomeric purity. The purity of each enantiomer should be >99%[10].

Whole-Cell Patch-Clamp Analysis of EET Effects on BKCa Channels

Objective: To measure the effect of specific EET enantiomers on the activity of BKCa channels in vascular smooth muscle cells.

Materials:

-

Isolated vascular smooth muscle cells

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Pipette solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, pH 7.2)

-

Bath solution (e.g., containing in mM: 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4)

-

EET enantiomer stock solutions

Procedure:

-

Cell Preparation: Isolate vascular smooth muscle cells from a suitable tissue source (e.g., rat coronary arteries) using enzymatic digestion[11]. Plate the cells on glass coverslips and allow them to adhere.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the pipette solution.

-

Whole-Cell Recording:

-

Mount the coverslip with cells in the recording chamber and perfuse with the bath solution.

-

Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (gigaseal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

-

Data Acquisition:

-

Record baseline BKCa channel currents. Currents can be elicited by voltage steps to depolarizing potentials.

-

Perfuse the cell with the bath solution containing the EET enantiomer of interest at the desired concentration.

-

Record the changes in BKCa channel current in the presence of the EET.

-

-

Data Analysis: Analyze the recorded currents to determine the effect of the EET enantiomer on channel open probability (NPo) and current amplitude[12][13].

Cell Culture and Anti-inflammatory Assay

Objective: To assess the anti-inflammatory effects of EET enantiomers by measuring the inhibition of VCAM-1 expression in endothelial cells.

Materials:

-

Human endothelial cells (e.g., HUVECs)

-

Cell culture medium (e.g., EGM-2)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Tumor necrosis factor-alpha (TNF-α)

-

EET enantiomer stock solutions

-

Antibodies for VCAM-1 and a loading control (e.g., GAPDH) for Western blotting or an ELISA kit for VCAM-1.

Procedure:

-

Cell Culture:

-

Culture human endothelial cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

-

Passage the cells when they reach 70-80% confluency[14].

-

-

Experimental Treatment:

-

Seed the cells in multi-well plates and allow them to grow to confluence.

-

Pre-treat the cells with various concentrations of the EET enantiomer for a specified time (e.g., 1 hour).

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a period sufficient to induce VCAM-1 expression (e.g., 6 hours).

-

-

Assessment of VCAM-1 Expression:

-

Western Blotting: Lyse the cells and determine the protein concentration. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against VCAM-1 and a loading control. Visualize the protein bands using a secondary antibody conjugated to a detectable enzyme.

-

ELISA: Use a commercially available ELISA kit to quantify the amount of VCAM-1 in the cell lysates or culture supernatant according to the manufacturer's instructions.

-

-

Data Analysis: Quantify the VCAM-1 expression levels and calculate the IC50 value for the EET enantiomer's inhibition of TNF-α-induced VCAM-1 expression[7].

Conclusion

The stereospecificity of EETs is a fundamental aspect of their biological function. As this guide has detailed, individual enantiomers can exhibit markedly different potencies and even opposing effects on cellular processes such as vasodilation, ion channel activity, and inflammation. For researchers and drug development professionals, a thorough understanding of these stereospecific actions is paramount. The development of stereoselective synthetic methods and analytical techniques for separating and quantifying EET enantiomers will be crucial for advancing our knowledge of their physiological and pathophysiological roles. Ultimately, targeting specific EET enantiomers or the enzymes that produce them holds significant promise for the development of novel therapeutics for a wide range of diseases.

References

- 1. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Afferent Arteriolar Dilation to 11,12-EET Analogs Involves PP2A Activity and Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]